molecular formula C9H11BrN2O4S B12760305 Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester CAS No. 87708-05-2

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester

Cat. No.: B12760305
CAS No.: 87708-05-2
M. Wt: 323.17 g/mol
InChI Key: CCFVBDBSGMAGGS-UHFFFAOYSA-N
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Description

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester is an organic compound with the molecular formula C9H11BrN2O4S. This compound is characterized by the presence of a carbamic acid ester group, a phenylamino sulfonyl group, and a 2-bromoethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester typically involves the reaction of phenyl isocyanate with 2-bromoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.

    Oxidation: The phenylamino group can undergo oxidation to form sulfonamides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as the reagents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products are substituted carbamates.

    Hydrolysis: The products are carbamic acid and 2-bromoethanol.

    Oxidation: The products are sulfonamides and other oxidized derivatives.

Scientific Research Applications

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester involves the interaction of its functional groups with molecular targets. The 2-bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylamino sulfonyl group can interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester can be compared with other similar compounds such as:

    Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    Carbamic acid, ((phenylamino)sulfonyl)-, 2-iodoethyl ester: Contains an iodine atom, leading to different chemical properties and uses.

    Carbamic acid, ((phenylamino)sulfonyl)-, 2-fluoroethyl ester: The presence of fluorine affects its reactivity and biological activity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it suitable for certain chemical reactions and applications that other similar compounds may not be as effective in.

Properties

CAS No.

87708-05-2

Molecular Formula

C9H11BrN2O4S

Molecular Weight

323.17 g/mol

IUPAC Name

2-bromoethyl N-(phenylsulfamoyl)carbamate

InChI

InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)

InChI Key

CCFVBDBSGMAGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr

Origin of Product

United States

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